(2,3-Dichlorophenyl)hydrazine (CAS 13147-14-3), frequently supplied and utilized as its hydrochloride salt (CAS 21938-47-6), is a di-halogenated aromatic hydrazine. In industrial and laboratory settings, it serves as an indispensable bifunctional building block for the synthesis of nitrogen-containing heterocycles, most notably indoles, carbazoles, and pyrazoles. Its primary procurement value lies in its specific substitution pattern, which dictates the regiochemistry of downstream cyclization reactions. Unlike mono-substituted or meta-substituted phenylhydrazines, the adjacent chlorine atoms at the 2- and 3-positions provide distinct steric and electronic directing effects that are highly valued in process chemistry for pharmaceutical and agrochemical manufacturing [1].
Substituting (2,3-Dichlorophenyl)hydrazine with closely related analogs, such as 2,4-dichlorophenylhydrazine or 3,4-dichlorophenylhydrazine, fundamentally alters the structure and yield of the final product. In Fischer indole synthesis, the position of the substituents on the phenyl ring determines where ring closure occurs. Because the 2-position is blocked by a chlorine atom in the 2,3-dichloro isomer, cyclization is forced exclusively at the 6-position, yielding a single 6,7-dichloroindole regioisomer. Conversely, using 3,4-dichlorophenylhydrazine leaves two non-equivalent ortho positions open, resulting in a mixture of 4,5-dichloro and 5,6-dichloroindole isomers that require extensive chromatographic separation. Consequently, for pathways requiring the 6,7-dichloroindole or 2,3-dichloro-N-phenylpyrazole scaffolds, generic substitution is chemically non-viable and would severely compromise process yield[1].
When synthesizing dichloroindole derivatives, the substitution pattern of the phenylhydrazine precursor dictates the regiomeric purity of the final product. (2,3-Dichlorophenyl)hydrazine features a sterically blocked 2-position, forcing Fischer indole cyclization exclusively at the 6-position to yield pure 6,7-dichloroindole (or 7,8-dichlorocarbazole) scaffolds. In contrast, meta-substituted analogs like 3,4-dichlorophenylhydrazine leave two non-equivalent ortho positions open, yielding a mixture of regioisomers (e.g., 4,5-dichloro and 5,6-dichloroindoles) in ratios such as 3:2, which requires costly and yield-reducing chromatographic separation [1].
| Evidence Dimension | Regiomeric Product Yield Profile |
| Target Compound Data | 100% regioselective (single 6,7-dichloro isomer formed) |
| Comparator Or Baseline | 3,4-Dichlorophenylhydrazine (yields ~3:2 mixture of regioisomers) |
| Quantified Difference | Eliminates regioisomer mixtures, converting a ~60% maximum theoretical single-isomer yield into a 100% regioselective pathway. |
| Conditions | Fischer indole synthesis with substituted ketones under acidic conditions (e.g., microwave irradiation or traditional heating). |
Procuring the 2,3-dichloro isomer eliminates the need for downstream chromatographic separation of indole isomers, drastically improving process yield and scalability for pharmaceutical intermediates.
(2,3-Dichlorophenyl)hydrazine is the specific precursor required to construct the 6,7-dichloro-tetrahydro-γ-carboline (THγC) core, a privileged scaffold for cyclic GMP-AMP synthase (cGAS) inhibitors. When reacted with 4-piperidinone, it forms the precisely substituted tricyclic core that fits the cGAS catalytic pocket. Derivatives synthesized from this exact 6,7-dichloro scaffold (e.g., Compound 25) achieve high cellular potency with an IC50 of 1.38 μM against h-cGAS, outperforming differently substituted or unsubstituted reference compounds (e.g., Compound 5, IC50 = 2.69 μM) [1].
| Evidence Dimension | Cellular h-cGAS Inhibition (IC50) |
| Target Compound Data | 1.38 μM (for optimized 6,7-dichloro-THγC derivative) |
| Comparator Or Baseline | 2.69 μM (for reference compound G140/Compound 5 lacking this specific core) |
| Quantified Difference | 1.95-fold improvement in h-cGAS inhibition potency. |
| Conditions | Cellular assay measuring suppression of dsDNA-induced phosphorylation of downstream signaling. |
Procurement of this specific isomer is non-negotiable for medicinal chemistry programs targeting the optimized 6,7-dichloro-THγC scaffold for autoimmune disease therapies.
Beyond indole synthesis, (2,3-Dichlorophenyl)hydrazine is a critical building block for N-phenylpyrazole agrochemicals. Condensation with cyanoacrylates yields 5-amino-1-(2,3-dichlorophenyl)-1H-pyrazole-4-carboxylates in good yields (e.g., 66% isolated yield). The 2,3-dichloro substitution pattern on the N-phenyl ring imparts specific lipophilicity and target binding properties essential for certain herbicidal and insecticidal patents, differentiating it from the more common 2,4-dichloro or 2,6-dichloro analogs which exhibit different environmental degradation and target-site affinity profiles [1].
| Evidence Dimension | Precursor viability for 2,3-dichloro-N-phenylpyrazoles |
| Target Compound Data | Direct condensation yields the 2,3-dichloro-N-phenylpyrazole core (66% isolated yield) |
| Comparator Or Baseline | 2,4-Dichlorophenylhydrazine (yields 2,4-dichloro analogs) |
| Quantified Difference | Provides exclusive access to the 2,3-dichloro substitution pattern required by specific proprietary agrochemical scaffolds. |
| Conditions | Condensation with (E)-ethyl 2-cyano-3-ethoxyacrylate in EtOH/K2CO3 at 85°C. |
Buyers developing specific patented N-phenylpyrazole herbicides must procure the 2,3-dichloro isomer to achieve the exact structure-activity relationship (SAR) required for target efficacy.
Utilized as the mandatory starting material for constructing 6,7-dichloro-tetrahydro-γ-carboline (THγC) cores, which are critical for developing high-potency anti-inflammatory drugs targeting the cyclic GMP-AMP synthase pathway [1].
Employed in Fischer indole syntheses where 100% regioselectivity is required to avoid the formation of isomeric mixtures, thereby streamlining the scale-up of 6,7-dichloroindole and 7,8-dichlorocarbazole derivatives [2].
Acts as the primary N-aryl donor in condensation reactions with cyanoacrylates to produce specific 2,3-dichloro-N-phenylpyrazole herbicides and insecticides, ensuring the correct structure-activity relationship for crop protection[3].